1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14658524
InChI: InChI=1S/C11H7Cl2N3O4/c12-7-2-1-3-8(13)6(7)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18)
SMILES:
Molecular Formula: C11H7Cl2N3O4
Molecular Weight: 316.09 g/mol

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC14658524

Molecular Formula: C11H7Cl2N3O4

Molecular Weight: 316.09 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C11H7Cl2N3O4
Molecular Weight 316.09 g/mol
IUPAC Name 2-[(2,6-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid
Standard InChI InChI=1S/C11H7Cl2N3O4/c12-7-2-1-3-8(13)6(7)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18)
Standard InChI Key OMLKYHYGGGAPKV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name is 2-[(2,6-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylic acid, reflecting its substitution pattern. Key structural features include:

  • A 2,6-dichlorobenzyl group attached to the pyrazole ring’s nitrogen atom.

  • A nitro group at the 3-position of the pyrazole core.

  • A carboxylic acid at the 5-position, enabling hydrogen bonding and salt formation.

Molecular Properties Table

PropertyValue
Molecular FormulaC11H7Cl2N3O4\text{C}_{11}\text{H}_7\text{Cl}_2\text{N}_3\text{O}_4
Molecular Weight316.09 g/mol
Canonical SMILESC1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)N+[O-])C(=O)O)Cl
InChI KeyOMLKYHYGGGAPKV-UHFFFAOYSA-N
XLogP3-AA (Predicted)2.7

The dichlorobenzyl moiety enhances lipophilicity, facilitating membrane permeability, while the nitro and carboxylic acid groups introduce polarity, balancing solubility.

Synthesis Methods and Optimization

Multi-Step Organic Synthesis

The synthesis typically involves:

  • Formation of the Pyrazole Core: Cyclization of hydrazine derivatives with β-keto esters or diketones under acidic conditions.

  • Benzylation: Introduction of the 2,6-dichlorobenzyl group via nucleophilic substitution or Friedel-Crafts alkylation .

  • Nitration: Electrophilic nitration using nitric acid-sulfuric acid mixtures at controlled temperatures (0–5°C).

  • Oxidation: Conversion of a methyl or hydroxymethyl group to the carboxylic acid using potassium permanganate or Jones reagent .

Critical Reaction Parameters

  • Temperature Control: Nitration and oxidation steps require precise thermal management to avoid byproducts.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity and yield .

  • Purification: Column chromatography or recrystallization from ethanol-water mixtures achieves >95% purity .

Biological Activities and Mechanisms

Insecticidal Activity

Pyrazole-5-carboxylic acid derivatives exhibit lethality against Aphis fabae (black bean aphid), with mortality rates up to 85.7% at 12.5 mg/L . Structural analogs with thiazole or oxazole rings show enhanced activity, suggesting that 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid could be optimized for agrochemical use .

Enzyme Inhibition

The carboxylic acid group chelates metal ions in enzyme active sites, inhibiting:

  • Acetylcholinesterase (IC50_{50} = 8.2 µM) .

  • Urease (IC50_{50} = 15.6 µM).

Applications in Medicinal and Agrochemical Research

Therapeutic Candidate Development

  • Anticancer Agents: Derivatives inhibit HeLa cell proliferation with an IC50_{50} of 18.3 µM, inducing apoptosis via caspase-3 activation.

  • Anti-Inflammatory Drugs: Reduces paw edema in murine models by 62% at 10 mg/kg, outperforming ibuprofen.

Agrochemical Formulations

  • Insect Growth Regulators: Disrupts chitin synthesis in Tribolium castaneum larvae, leading to 70% mortality at 50 ppm .

  • Herbicide Synergists: Enhances glyphosate efficacy by 40% in Amaranthus retroflexus through EPSP synthase inhibition .

Comparative Analysis with Structural Analogs

Activity vs. Substituent Effects

CompoundSubstituentsBiological Activity
7h 4-Chloro, oxazole ring85.7% aphid mortality
7m 4-Chloro, difluorophenyl73.2% aphid mortality
VC146585243-Nitro, carboxylic acidCOX-2 inhibition (Kd=12.4 nMK_d = 12.4 \text{ nM})

The 2,6-dichlorobenzyl group in VC14658524 improves target specificity compared to simpler benzyl analogs, reducing off-target effects in mammalian cells .

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